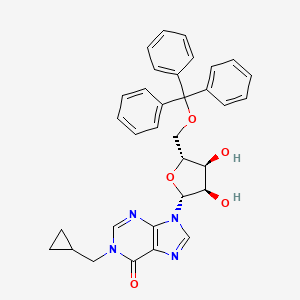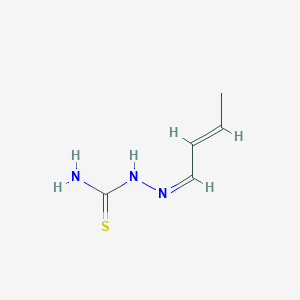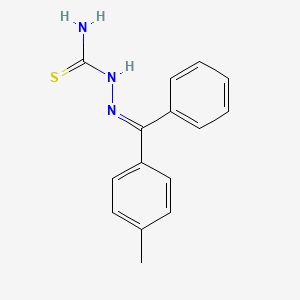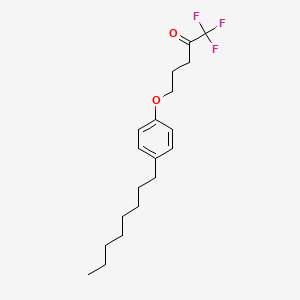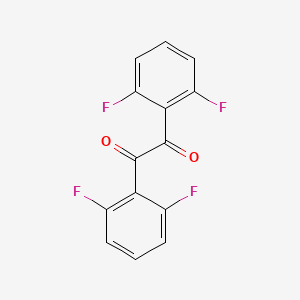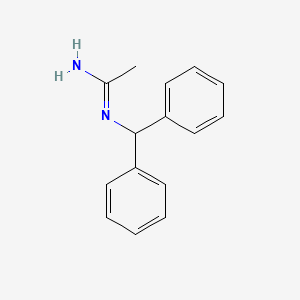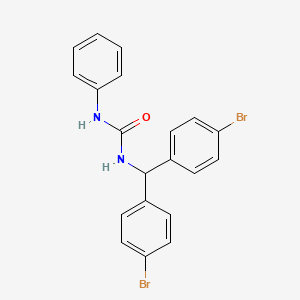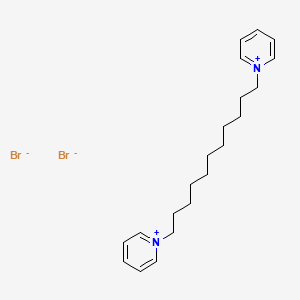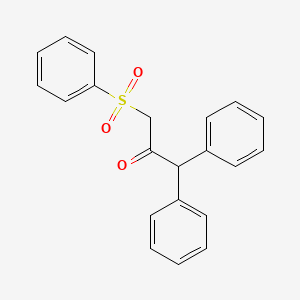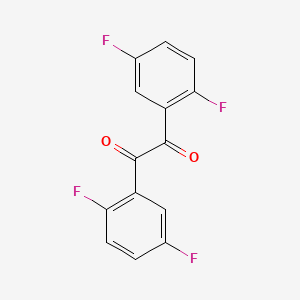
1,2-Bis(2,5-difluorophenyl)ethane-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-bis(2,5-difluorofenil)etano-1,2-diona es un compuesto dicetona con la fórmula molecular C14H6F4O2. Se caracteriza por la presencia de dos grupos 2,5-difluorofenil unidos a una columna vertebral de etano-1,2-diona.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
1,2-bis(2,5-difluorofenil)etano-1,2-diona puede sintetizarse a través de varios métodos. Un enfoque común involucra la reacción de 2,5-difluorobenzaldehído con un reactivo adecuado para formar el intermedio correspondiente, que luego se somete a reacciones adicionales para producir el producto dicetona final. Las condiciones de reacción típicamente involucran el uso de solventes como etanol o ácido acético y pueden requerir catalizadores para facilitar la reacción .
Métodos de Producción Industrial
La producción industrial de 1,2-bis(2,5-difluorofenil)etano-1,2-diona puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. El proceso puede incluir pasos como la purificación a través de recristalización o cromatografía para obtener el producto deseado .
Análisis De Reacciones Químicas
Tipos de Reacciones
1,2-bis(2,5-difluorofenil)etano-1,2-diona sufre diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar ácidos carboxílicos correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir la dicetona en alcoholes correspondientes u otras formas reducidas.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan agentes reductores como borohidruro de sodio (NaBH4) o hidruro de litio y aluminio (LiAlH4).
Sustitución: Los nucleófilos como las aminas o los tioles se pueden usar para reacciones de sustitución.
Productos Principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes .
Aplicaciones Científicas De Investigación
1,2-bis(2,5-difluorofenil)etano-1,2-diona tiene varias aplicaciones de investigación científica:
Química: Se utiliza como precursor en la síntesis de varios compuestos orgánicos y polímeros.
Industria: Se utiliza en la producción de materiales avanzados y polímeros con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de 1,2-bis(2,5-difluorofenil)etano-1,2-diona implica su interacción con objetivos moleculares y vías. La estructura dicetona del compuesto le permite participar en varias reacciones químicas, influyendo en su reactividad e interacciones con otras moléculas. La presencia de átomos de flúor aumenta su estabilidad y reactividad, convirtiéndolo en un compuesto valioso en la química sintética .
Comparación Con Compuestos Similares
Compuestos Similares
1,2-bis(3,5-difluorofenil)etano-1,2-diona: Similar en estructura pero con diferentes patrones de sustitución de flúor.
1,2-bis(4-fluorofenil)etano-1,2-diona: Otra dicetona con átomos de flúor en diferentes posiciones.
Benzilo (1,2-difeniletano-1,2-diona): Una dicetona bien conocida con grupos fenilo en lugar de grupos fluorofenilo.
Singularidad
1,2-bis(2,5-difluorofenil)etano-1,2-diona es único debido a su patrón específico de sustitución de flúor, que confiere propiedades químicas y reactividad distintas. Esto lo hace valioso para aplicaciones especializadas en síntesis orgánica y ciencia de materiales .
Propiedades
Fórmula molecular |
C14H6F4O2 |
|---|---|
Peso molecular |
282.19 g/mol |
Nombre IUPAC |
1,2-bis(2,5-difluorophenyl)ethane-1,2-dione |
InChI |
InChI=1S/C14H6F4O2/c15-7-1-3-11(17)9(5-7)13(19)14(20)10-6-8(16)2-4-12(10)18/h1-6H |
Clave InChI |
IWSRHXHMXUIXCZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)C(=O)C(=O)C2=C(C=CC(=C2)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


